

Application Notes and Protocols: Identifying Seladelpar Sodium Salt Regulated Genes using RNA Sequencing

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Compound of Interest

Compound Name: Seladelpar sodium salt

Cat. No.: B8069339

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Seladelpar sodium salt, a selective peroxisome proliferator-activated receptor-delta (PPAR-delta) agonist, has recently received accelerated approval for the treatment of primary biliary cholangitis (PBC).[1] Its therapeutic effects are understood to be mediated through the regulation of gene expression.[2][3][4] As a nuclear hormone receptor, PPAR-delta forms a heterodimer with the retinoid X receptor (RXR) to modulate the transcription of target genes.[5][6] This application note provides a detailed protocol for utilizing RNA sequencing (RNA-seq) to identify and quantify genes regulated by Seladelpar, offering valuable insights into its mechanism of action and potential therapeutic applications.

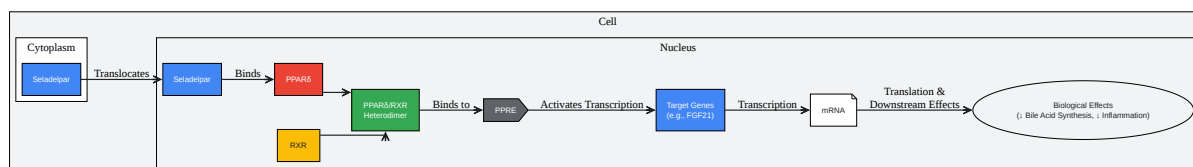
Mechanism of Action

Seladelpar activates PPAR-delta, which in turn regulates a variety of biological processes, including lipid metabolism, inflammation, and bile acid synthesis.[1][6][7] Upon activation by a ligand like Seladelpar, PPAR-delta heterodimerizes with RXR and binds to specific DNA elements known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[5] Published studies have shown that Seladelpar-mediated PPAR-delta activation can reduce bile acid synthesis by inducing

Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates CYP7A1, a key enzyme in bile acid synthesis.[1][8]

Key Signaling Pathway

The signaling pathway of Seladelpar involves its entry into the cell and subsequent binding to the PPAR- δ receptor in the nucleus. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The Seladelpar-PPAR δ /RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes. This process ultimately leads to diverse biological effects, including the regulation of lipid metabolism, inflammation, and bile acid synthesis.



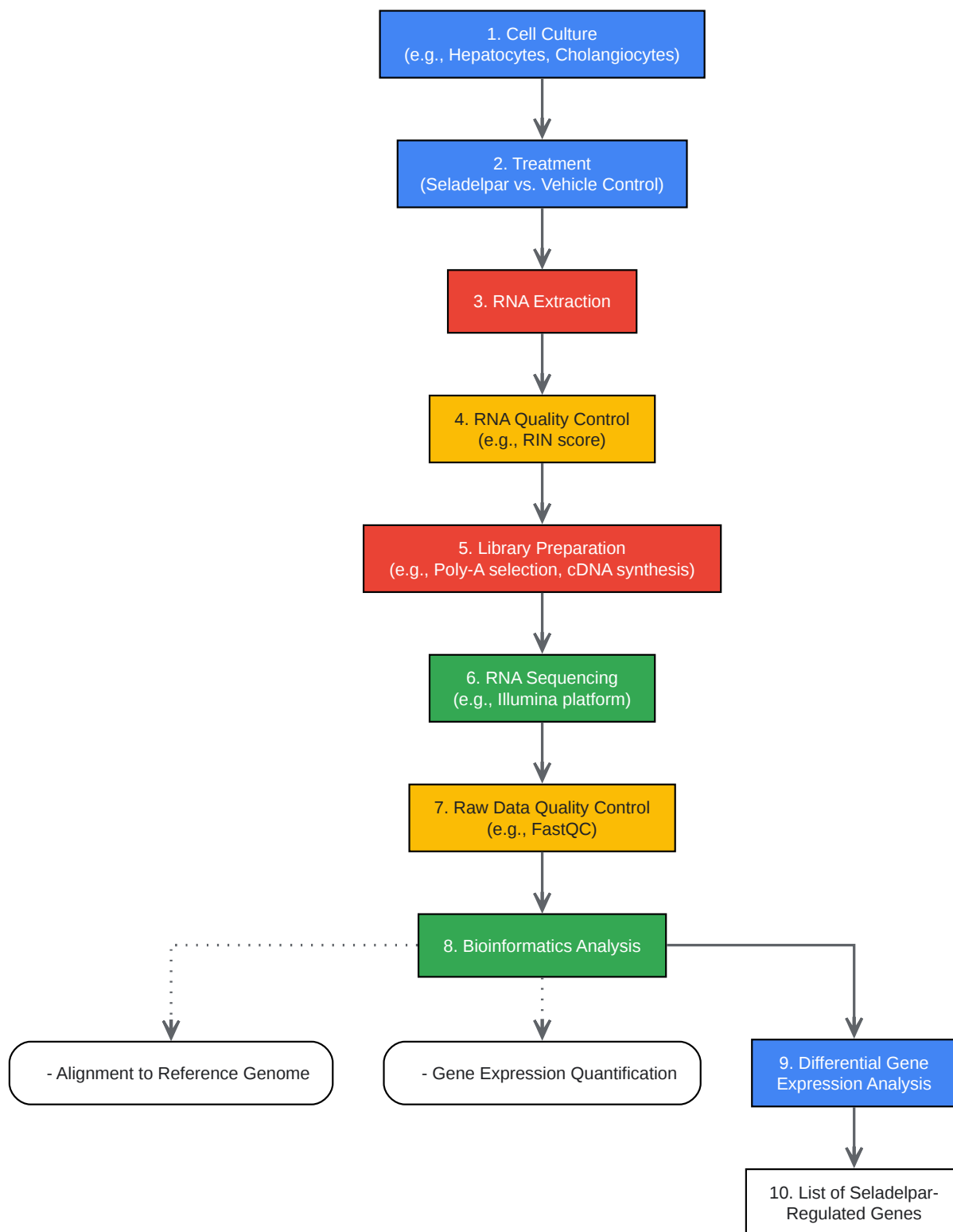
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Caption: Seladelpar Signaling Pathway

Experimental Workflow for RNA Sequencing

A typical RNA sequencing experiment to identify genes regulated by Seladelpar involves several key steps. The process begins with the preparation of cell cultures, which are then treated with either Seladelpar or a vehicle control. Following treatment, RNA is extracted from the cells, and its quality is assessed. High-quality RNA is then used for library preparation, a process that converts the RNA into a format suitable for sequencing. The prepared libraries are

then sequenced to generate raw sequencing data. This data undergoes rigorous quality control and is then processed through a bioinformatics pipeline to align the reads to a reference genome and quantify gene expression. The final step involves differential gene expression analysis to identify genes that are significantly up- or down-regulated by Seladelpar treatment.



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Caption: Experimental Workflow for RNA Sequencing

Experimental Protocols

1. Cell Culture and Treatment

- Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
- Treatment Protocol:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Prepare a stock solution of **Seladelpar sodium salt** in DMSO.
 - Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
 - Replace the culture medium with the prepared treatment or vehicle control medium.
 - Incubate the cells for a predetermined time (e.g., 24 hours).

2. RNA Extraction

- Reagents: TRIzol™ Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- Protocol (using a column-based kit):
 - Aspirate the culture medium and wash the cells with PBS.
 - Lyse the cells directly in the well by adding the lysis buffer provided in the kit.
 - Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

- Follow the manufacturer's protocol for RNA binding to the column, washing, and elution.
- Elute the RNA in nuclease-free water.

3. RNA Quality and Quantity Assessment

- Quantification: Use a spectrophotometer (e.g., NanoDrop™) to measure the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be ~2.0 for pure RNA.
- Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for optimal results.[9]

4. RNA Library Preparation and Sequencing

- Library Preparation Kit: Use a commercially available RNA library preparation kit (e.g., Illumina® TruSeq® Stranded mRNA Library Prep Kit).
- Protocol Overview:
 - mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
 - Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
 - First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
 - Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
 - Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
 - Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.
 - Enrichment: Amplify the adapter-ligated cDNA library by PCR.

- Sequencing:
 - Quantify the final library and assess its quality.
 - Pool multiple libraries if desired.
 - Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq™ 6000 System) with desired read length and depth (e.g., 50 bp paired-end reads, 20-30 million reads per sample).[10]

Data Analysis

- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the Seladelpar-treated and vehicle control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.

Summary of Potential Seladelpar Regulated Genes

The following table presents a hypothetical summary of RNA sequencing data, illustrating the kind of results that can be obtained from the described protocol. Single-nuclei RNA sequencing analysis in mice has shown that Seladelpar treatment engages PPAR-delta target genes primarily in hepatocytes and cholangiocytes.[11][12] Some of the top upregulated genes identified in these studies include Ehhadh and Cyp4a14, which are involved in fatty acid metabolism, and Abcb4, a transporter with hepatoprotective effects.[11][12] Other known PPAR-delta target genes include PDK4 and ANGPTL4.[13]

Gene Symbol	Gene Name	Log2 Fold Change (Seladelpar vs. Vehicle)	p-value	FDR	Putative Function
Upregulated Genes					
PDK4	Pyruvate Dehydrogenase Kinase 4	2.5	1.2e-8	3.5e-7	Regulation of glucose metabolism
ANGPTL4	Angiopoietin-Like 4	2.1	5.6e-7	9.8e-6	Lipid metabolism, angiogenesis
EHHADH	Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase	1.8	2.3e-6	3.1e-5	Fatty acid beta-oxidation
CYP4A14	Cytochrome P450, Family 4, Subfamily A, Polypeptide 14	1.5	8.9e-5	7.2e-4	Fatty acid metabolism
ABCB4	ATP Binding Cassette Subfamily B Member 4	1.2	3.4e-4	2.1e-3	Phospholipid transport
Downregulated Genes					
CYP7A1	Cytochrome P450 Family	-2.2	7.1e-9	1.5e-7	Bile acid synthesis

7 Subfamily A

Member 1

SREBF1	Sterol				
	Regulatory				
	Element				
	Binding	-1.7	4.5e-7	8.2e-6	Lipogenesis
	Transcription				
	Factor 1				
FASN	Fatty Acid				
	Synthase	-1.4	9.2e-6	1.1e-4	Fatty acid synthesis

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

RNA sequencing is a powerful and comprehensive method for elucidating the molecular mechanisms of drug action. The protocols and workflow outlined in this application note provide a robust framework for identifying and quantifying the genes regulated by **Seladelpar sodium salt**. The resulting data can significantly contribute to a deeper understanding of its therapeutic effects and may aid in the discovery of novel biomarkers and therapeutic targets.

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